

# An In-depth Technical Guide to (E)-non-3-en-2-one

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## Compound of Interest

Compound Name: 3-Nonen-2-one

Cat. No.: B088694

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This technical guide provides a comprehensive overview of (E)-non-3-en-2-one, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its established biological activity as a glutathione transferase inhibitor.

## IUPAC Name and Chemical Structure

The unambiguous identification of a chemical compound is fundamental in scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.

IUPAC Name: (E)-non-3-en-2-one[1]

The name indicates a nine-carbon chain ("non"), a double bond starting at the third carbon ("3-en"), and a ketone functional group at the second carbon ("2-one"). The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Chemical Structure:

The structural formula of (E)-non-3-en-2-one is:

Molecular Formula: C<sub>9</sub>H<sub>16</sub>O[2]

SMILES: CCCCC/C=C/C/C(=O)C[1]

InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[1]

InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[1]

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-non-3-en-2-one is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	140.22 g/mol	[1]
CAS Number	18402-83-0 ((E)-isomer)	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, berry-like	[1]
Boiling Point	85 °C at 12 mmHg	
Density	0.848 g/mL at 25 °C	
Refractive Index	1.449 at 20 °C	
Solubility	Insoluble in water; soluble in fats and alcohol	[1]

## Experimental Protocols: Synthesis of (E)-non-3-en-2-one

The most common and practical laboratory synthesis of **3-nonen-2-one** is achieved through a base-catalyzed aldol condensation reaction between n-hexanal and acetone, followed by dehydration.[3] This method is advantageous due to the ready availability of the starting materials and the relatively straightforward procedure.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported optimization study for the synthesis of **3-nonen-2-one**.

[3]

Materials:

- n-Hexanal
- Acetone
- 10% aqueous Potassium Hydroxide (KOH) solution
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Step 1: Aldol Addition

- In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in a 5:1 molar ratio.[3]
- Cool the mixture in an ice bath.
- Slowly add a 10% aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at approximately 30°C.[3]
- Stir the reaction mixture vigorously for 100 minutes at 30°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The primary product at this stage is 4-hydroxy-2-nonenone.[3]

Step 2: Dehydration

- After the aldol addition is complete, carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid.[3]
- Heat the acidified mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[3] This step promotes the elimination of a water molecule to form the  $\alpha,\beta$ -unsaturated ketone.

#### Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **3-non-en-2-one**. The (E)-isomer is the major product under these conditions.

Expected Outcome: This procedure is reported to yield a high conversion of n-hexanal (approximately 90%) with a high selectivity for **3-non-en-2-one** (approximately 91%).[3]

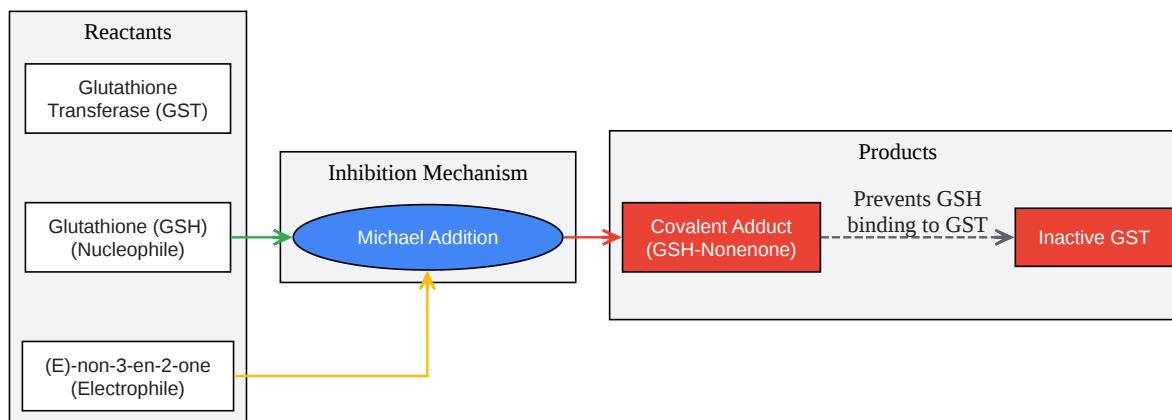
## Biological Activity and Signaling Pathway

(E)-non-3-en-2-one is recognized for its biological activity, notably as an inhibitor of glutathione transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates.

The inhibitory mechanism of  $\alpha,\beta$ -unsaturated ketones like (E)-non-3-en-2-one involves a Michael addition reaction. The electron-deficient  $\beta$ -carbon of the enone system is susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione. This covalent

modification of glutathione effectively prevents it from participating in the detoxification reactions catalyzed by GST.

Below is a DOT script for a diagram illustrating the logical relationship of this inhibitory mechanism.



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Caption: Mechanism of Glutathione Transferase Inhibition.

This diagram illustrates the Michael addition of glutathione (GSH) to (E)-non-3-en-2-one, forming a covalent adduct that leads to the inhibition of Glutathione Transferase (GST).

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## References

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